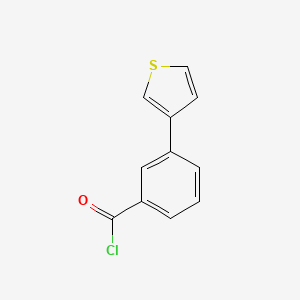

3-Thien-3-ylbenzoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Thien-3-ylbenzoyl chloride is a chemical compound that can be inferred to be related to benzoyl chloride derivatives with a thiophene ring substitution. While the provided papers do not directly discuss 3-Thien-3-ylbenzoyl chloride, they do provide insights into the synthesis and characterization of structurally related compounds. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions and the use of benzoyl chloride derivatives. For instance, the construction of a thiophene-fused polycyclic skeleton was achieved through a CuCl-mediated three-component reaction involving 2-bromophenyl acetonitrile, aromatic aldehydes, and elemental sulfur . Similarly, derivatives of 3,4,5-Trimethoxylbenzoic acid were synthesized by reacting 3,4,5-Trimethoxylbenzoyl chloride with alcohols and phenols . These methods suggest that 3-Thien-3-ylbenzoyl chloride could potentially be synthesized through related pathways, possibly by substituting the appropriate thiophene-based compound in the reaction.

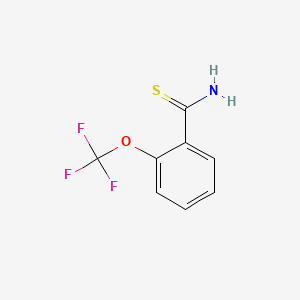

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of a thiourea derivative was determined using single-crystal X-ray diffraction, revealing its monoclinic space group and unit cell dimensions . Similarly, the structural and conformational properties of a series of thiourea derivatives were analyzed using X-ray diffraction, vibrational spectroscopy, and quantum chemical calculations . These studies provide a framework for understanding how 3-Thien-3-ylbenzoyl chloride might be structurally characterized upon synthesis.

Chemical Reactions Analysis

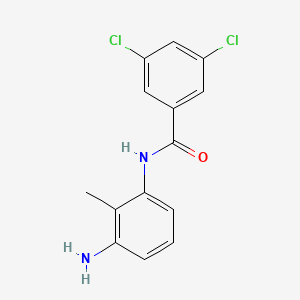

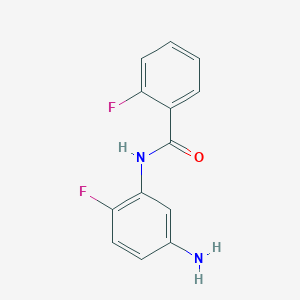

The papers provided do not directly discuss the chemical reactions of 3-Thien-3-ylbenzoyl chloride. However, benzoyl chloride derivatives are known to be reactive towards nucleophiles due to the presence of the acyl chloride functional group. This reactivity is utilized in the synthesis of various organic compounds, as seen in the formation of thiourea derivatives . It can be postulated that 3-Thien-3-ylbenzoyl chloride would undergo similar reactions, potentially leading to a wide range of thiophene-containing organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-Thien-3-ylbenzoyl chloride can be deduced from the characterization data provided. Spectroscopic techniques such as IR, NMR, and MS are commonly used to determine these properties . The reactivity of the acyl chloride group, solubility, melting points, and stability can be inferred based on the behavior of similar benzoyl chloride derivatives. The exact properties of 3-Thien-3-ylbenzoyl chloride would need to be determined experimentally following its synthesis.

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Heterocyclic Compounds

3-Thien-3-ylbenzoyl chloride has been utilized in the synthesis of thieno[2,3-f]isoindoles, a type of heterocyclic compound. This process typically involves a series of reactions, starting with acylation and followed by intramolecular Diels–Alder vinylarenе (IMDAV) reactions and final aromatization. This method is particularly useful for producing functionally substituted thieno[2,3-f]isoindole carboxylic acids, which are valuable for further transformations and bioscreening (Obushak et al., 2020).

2. Photoluminescent Properties Research

Another significant application is in the field of photoluminescence. Research has been conducted on the synthesis of 3,4-ethylenedioxythiophene (EDOT) derivatives to investigate their photoluminescent properties. These derivatives have potential applications in advanced material sciences, including organic light-emitting devices (Pepitone et al., 2003).

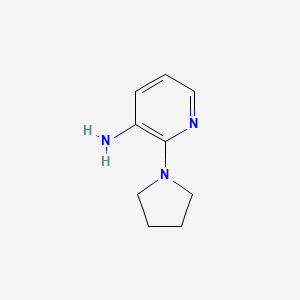

3. Synthesis of Novel Nitrogen Heterocycles

3-Thien-3-ylbenzoyl chloride is also used in the synthesis of novel five-membered ring nitrogen heterocycles, with implications in medicinal chemistry. These heterocycles exhibit promising cytotoxic activity against certain cancer cell lines, making them a focal point for developing new anticancer agents (Tomaščiková et al., 2008).

4. Development of Organic Semiconductors

The chemical is also instrumental in the development of organic semiconductors. Studies have involved synthesizing various derivatives and exploring their electronic properties for potential use in electronic devices, such as transistors and solar cells (Oda et al., 2007).

5. Antitumor and Antimicrobial Activities

Compounds derived from 3-Thien-3-ylbenzoyl chloride have been evaluated for their antitumor and antimicrobial activities. These studies are essential for discovering new therapeutic agents against various forms of cancers and microbial infections (Elewa et al., 2020).

Eigenschaften

IUPAC Name |

3-thiophen-3-ylbenzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIHFQLHAQZZSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594578 |

Source

|

| Record name | 3-(Thiophen-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thien-3-ylbenzoyl chloride | |

CAS RN |

886851-34-9 |

Source

|

| Record name | 3-(Thiophen-3-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.